1-(azetidin-3-yl)-4-iodo-1H-pyrazole
Overview
Description
1-(Azetidin-3-yl)-4-iodo-1H-pyrazole is a heterocyclic compound that features both an azetidine ring and a pyrazole ring. The presence of an iodine atom at the fourth position of the pyrazole ring adds to its unique chemical properties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This is followed by the Suzuki–Miyaura cross-coupling reaction from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry are often applied to optimize the synthesis process, focusing on cost-effective and environmentally friendly methods .
Chemical Reactions Analysis
Types of Reactions: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Suzuki–Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids.
Aza-Michael Addition: Involves the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and NH-heterocycles.
Major Products: The major products formed from these reactions include various substituted pyrazole derivatives and functionalized azetidines .
Scientific Research Applications
1-(Azetidin-3-yl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, which can lead to the discovery of new therapeutic agents.
Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets . The iodine atom can participate in halogen bonding, further stabilizing the interaction with biological molecules .
Comparison with Similar Compounds
- 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole
- 1-(Azetidin-3-yl)-4-chloro-1H-pyrazole
- 1-(Azetidin-3-yl)-4-fluoro-1H-pyrazole
Uniqueness: 1-(Azetidin-3-yl)-4-iodo-1H-pyrazole is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity compared to its halogenated counterparts .
Properties
IUPAC Name |
1-(azetidin-3-yl)-4-iodopyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3/c7-5-1-9-10(4-5)6-2-8-3-6/h1,4,6,8H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNSIZUCUXMCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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